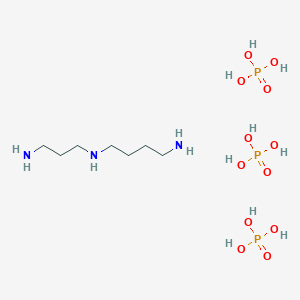
N1-(3-Aminopropyl)butane-1,4-diamine tris(phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spermidine phosphate is a polyamine compound that plays a crucial role in cellular metabolism and function. It is found in ribosomes and living tissues, where it is involved in various metabolic processes. Spermidine phosphate is known for its ability to stabilize nucleic acids and cell membranes, and it is a precursor to other polyamines such as spermine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Spermidine phosphate can be synthesized through a biocatalytic method involving the use of engineered Escherichia coli. This method involves the co-expression of enzymes such as homoserine dehydrogenase, carboxyspermidine dehydrogenase, and carboxyspermidine decarboxylase. The process includes the reductive amination of putrescine and L-homoserine to produce carboxyspermidine, which is then converted to spermidine .
Industrial Production Methods
In industrial settings, spermidine phosphate is produced using whole-cell catalytic systems. These systems are optimized for temperature, pH, and enzyme expression levels to achieve high catalytic efficiency. The process involves the use of NADPH self-sufficient cycles to ensure efficient cofactor regeneration .
Análisis De Reacciones Químicas
Types of Reactions
Spermidine phosphate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving spermidine phosphate include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from the reactions involving spermidine phosphate include other polyamines such as spermine and thermospermine. These products play significant roles in cellular functions and metabolic processes .
Aplicaciones Científicas De Investigación
Spermidine phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizing agent for nucleic acids and cell membranes.
Biology: Plays a role in cell growth, proliferation, and differentiation.
Medicine: Investigated for its potential in treating age-related diseases, promoting autophagy, and reducing inflammation.
Industry: Used in the production of bioactive compounds in the food and pharmaceutical industries
Mecanismo De Acción
Spermidine phosphate exerts its effects through several mechanisms:
Autophagy Induction: Promotes the degradation and recycling of cellular components.
Inflammation Reduction: Modulates inflammatory pathways to reduce inflammation.
Lipid Metabolism: Regulates lipid metabolism and maintains cellular homeostasis.
Cell Growth and Proliferation: Influences cell growth and proliferation by stabilizing nucleic acids and cell membranes
Comparación Con Compuestos Similares
Spermidine phosphate is compared with other polyamines such as:
Spermine: Another polyamine involved in cellular functions and metabolic processes.
Putrescine: A precursor to spermidine and spermine, involved in cell growth and differentiation.
Thermospermine: A structural isomer of spermine with similar functions.
Spermidine phosphate is unique due to its specific role in promoting autophagy and its potential therapeutic applications in age-related diseases and inflammation .
Propiedades
Fórmula molecular |
C7H28N3O12P3 |
|---|---|
Peso molecular |
439.23 g/mol |
Nombre IUPAC |
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C7H19N3.3H3O4P/c8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h10H,1-9H2;3*(H3,1,2,3,4) |
Clave InChI |
ZYCAJSUBDPNHQL-UHFFFAOYSA-N |
SMILES canónico |
C(CCNCCCN)CN.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


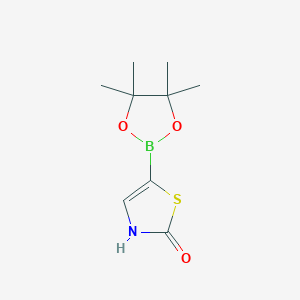

![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)

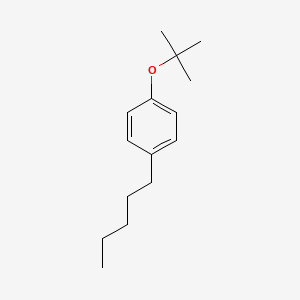

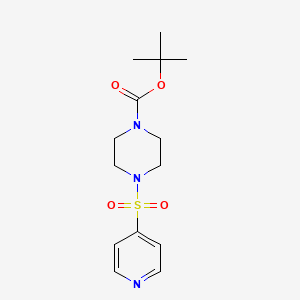
![6-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13708356.png)
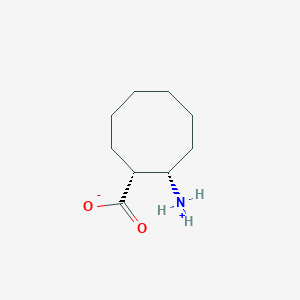

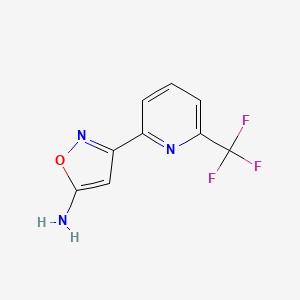
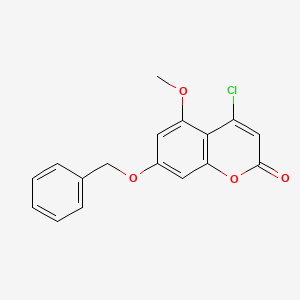
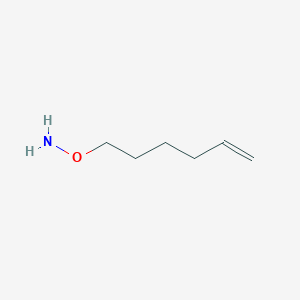
![6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B13708384.png)
